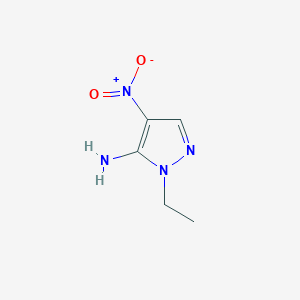

1-ethyl-4-nitro-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-4-nitro-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethyl group at the 2-position, a nitro group at the 4-position, and an amino group at the 3-position of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of pyrazole derivatives followed by the introduction of the ethyl and amino groups. One common method starts with the nitration of pyrazole using a mixture of nitric acid and sulfuric acid. The resulting 4-nitropyrazole is then subjected to further reactions to introduce the ethyl and amino groups .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes. These processes involve the nitration of pyrazole followed by quenching, neutralization, extraction, and separation steps. The final product is obtained with high yield and purity through optimized reaction conditions and post-processing techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1-ethyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles like halides or other amines under basic conditions.

Major Products:

Reduction: 2-Ethyl-4-aminopyrazol-3-amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-ethyl-4-nitro-1H-pyrazol-5-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological targets, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .

Comparaison Avec Des Composés Similaires

4-Nitropyrazole: Lacks the ethyl and amino groups, making it less versatile in certain applications.

2-Ethylpyrazole: Lacks the nitro and amino groups, limiting its reactivity.

3-Aminopyrazole: Lacks the ethyl and nitro groups, affecting its chemical properties.

Uniqueness: The presence of the ethyl group enhances its lipophilicity, while the nitro and amino groups provide sites for further chemical modifications .

Activité Biologique

1-Ethyl-4-nitro-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various scientific studies and reviews.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an ethyl group and a nitro substituent. The molecular formula is C5H8N4O2, with a molar mass of approximately 172.14 g/mol. The compound's structure facilitates interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

1. Enzyme Inhibition:

- The compound has shown inhibitory effects on several enzymes, including monoamine oxidases (MAOs) and protein arginine methyltransferases (PRMTs). For instance, it acts as a reversible non-competitive inhibitor of MAOs, which are crucial in the metabolism of neurotransmitters .

- Inhibition of PRMTs has been linked to potential anticancer properties, as these enzymes play significant roles in tumorigenesis .

2. Antioxidant Activity:

- The nitro group can undergo reduction, generating reactive intermediates that may exert antioxidant effects. This property aids in mitigating oxidative stress within cells .

3. Anti-inflammatory Effects:

- Studies indicate that this compound can modulate inflammatory pathways by influencing the activity of transcription factors involved in the expression of pro-inflammatory cytokines .

Anticancer Potential

Recent research highlights the anticancer potential of this compound through its action on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.08 | EGFR inhibition |

| A549 | 0.07 | VEGFR2 inhibition |

| HeLa | 0.05 | Induction of apoptosis |

The compound demonstrated significant antiproliferative activity against these cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, indicating its utility in treating infections. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity:

- Inflammation Model:

- Neuroprotective Effects:

Propriétés

IUPAC Name |

2-ethyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTCILFOPHFUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.